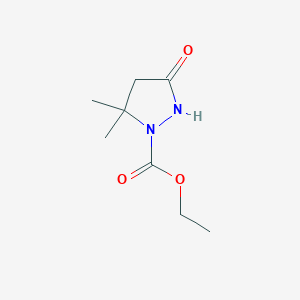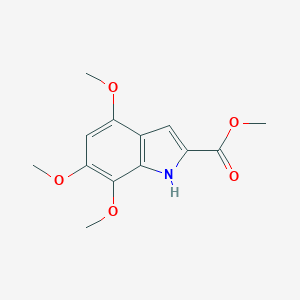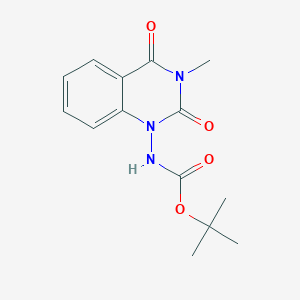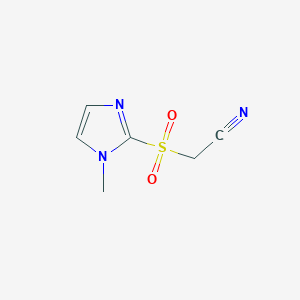
Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate, also known as EDOC, is a pyrazolidine derivative that has gained attention in the scientific community due to its potential applications in various fields. EDOC is a versatile compound that can be synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. In
Wissenschaftliche Forschungsanwendungen
Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate has been found to have potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate has been reported to exhibit antitumor, anti-inflammatory, and antioxidant activities. In material science, Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate has been used as a building block for the synthesis of novel materials with potential applications in drug delivery and catalysis. In agriculture, Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate has been reported to have plant growth-promoting activity.
Wirkmechanismus
The mechanism of action of Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate is not fully understood, but it has been reported to act as a reactive oxygen species scavenger, which may explain its antioxidant activity. Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate has also been reported to inhibit the activity of cyclooxygenase-2, which may explain its anti-inflammatory activity. Furthermore, Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate has been reported to induce apoptosis in cancer cells, which may explain its antitumor activity.
Biochemical and Physiological Effects:
Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate has been reported to have various biochemical and physiological effects, including the inhibition of nitric oxide production, the reduction of lipid peroxidation, and the modulation of cytokine production. Furthermore, Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate has been reported to have a protective effect against oxidative stress-induced damage in different cell types, including neurons, hepatocytes, and cardiomyocytes.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate has several advantages for lab experiments, including its stability, solubility, and low toxicity. Furthermore, Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate can be easily synthesized using different methods, and its purity can be easily determined using various analytical techniques. However, Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate also has some limitations, including its low water solubility, which may limit its applications in aqueous environments. Furthermore, the mechanism of action of Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate is not fully understood, which may limit its potential applications in some fields.
Zukünftige Richtungen
There are several future directions for research on Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate, including the synthesis of novel Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate derivatives with improved properties and activities. Furthermore, the mechanism of action of Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate needs to be further elucidated to fully understand its potential applications. Moreover, the potential applications of Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate in different fields, including medicinal chemistry, material science, and agriculture, need to be explored further to fully exploit its potential. Finally, the development of novel methods for the synthesis of Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate and its derivatives may lead to more efficient and environmentally friendly processes.
Synthesemethoden
Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate can be synthesized using different methods, including the reaction of ethyl acetoacetate with hydrazine hydrate and formaldehyde, and the reaction of ethyl acetoacetate with hydrazine hydrate and paraformaldehyde. The former method has been reported to yield a higher purity of Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate compared to the latter. Furthermore, Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate can also be synthesized using microwave-assisted synthesis, which has been reported to be a more efficient and environmentally friendly method.
Eigenschaften
CAS-Nummer |
174470-67-8 |
|---|---|
Produktname |
Ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate |
Molekularformel |
C8H14N2O3 |
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate |
InChI |
InChI=1S/C8H14N2O3/c1-4-13-7(12)10-8(2,3)5-6(11)9-10/h4-5H2,1-3H3,(H,9,11) |
InChI-Schlüssel |
ITDQRGPAXICKOY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C(CC(=O)N1)(C)C |
Kanonische SMILES |
CCOC(=O)N1C(CC(=O)N1)(C)C |
Synonyme |
1-Pyrazolidinecarboxylic acid, 5,5-dimethyl-3-oxo-, ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















